hexan-3-yl (4-iodophenyl)methyl carbonate
Description
Structure
3D Structure
Properties
CAS No. |
60075-69-6 |
|---|---|
Molecular Formula |
C14H19IO3 |
Molecular Weight |
362.20 g/mol |
IUPAC Name |
hexan-3-yl (4-iodophenyl)methyl carbonate |
InChI |
InChI=1S/C14H19IO3/c1-3-5-13(4-2)18-14(16)17-10-11-6-8-12(15)9-7-11/h6-9,13H,3-5,10H2,1-2H3 |
InChI Key |
VZYPHFGDCPTQEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)OC(=O)OCC1=CC=C(C=C1)I |
Origin of Product |
United States |
Mechanistic Investigations of Chemical Transformations Involving Hexan 3 Yl 4 Iodophenyl Methyl Carbonate
Elucidation of Carbonate Formation Mechanisms
The formation of hexan-3-yl (4-iodophenyl)methyl carbonate typically proceeds through the reaction of a suitable precursor, such as (4-iodophenyl)methyl chloroformate, with hexan-3-ol. This transformation is a classic example of a nucleophilic acyl substitution reaction.
Nucleophilic Acyl Substitution Pathways
Nucleophilic acyl substitution is a two-step process involving an addition-elimination mechanism. masterorganicchemistry.comchadsprep.com In the context of the formation of this compound from (4-iodophenyl)methyl chloroformate and hexan-3-ol, the reaction is initiated by the nucleophilic attack of the hydroxyl group of hexan-3-ol on the electrophilic carbonyl carbon of the chloroformate. This leads to the formation of a transient tetrahedral intermediate. youtube.com The subsequent step involves the elimination of a leaving group, in this case, a chloride ion, and the re-formation of the carbon-oxygen double bond, yielding the final carbonate product. youtube.com
The reactivity of the chloroformate is a key factor in this process. Chloroformates are generally more reactive than other carboxylic acid derivatives like esters but less reactive than acid chlorides. youtube.com The rate of reaction is influenced by the nature of the nucleophile, the solvent, and the stability of the leaving group. rsc.orgkhanacademy.org For the reaction of phenyl chloroformates, studies have shown that the transition state is associative, with significant bond formation between the nucleophile and the carbonyl carbon. rsc.org
A representative reaction scheme is as follows:
Scheme 1: General Nucleophilic Acyl Substitution for Carbonate Formation
In this representation, R¹ would be the (4-iodophenyl)methyl group and R² would be the hexan-3-yl group.
Transition State Analysis in Carbonate Formation
Computational studies on the solvolysis of chloroformates provide valuable insights into the transition state of carbonate formation. mdpi.com These studies suggest that the reaction proceeds through a high-energy transition state that resembles the tetrahedral intermediate. The geometry of this transition state is crucial in determining the reaction rate and stereochemical outcome, especially when dealing with chiral alcohols like hexan-3-ol.
For the reaction of chloroformates, the transition state is characterized by a partial bond between the oxygen of the alcohol and the carbonyl carbon, and a partial bond between the carbonyl carbon and the departing chloride ion. The charge distribution in the transition state is also a significant factor, with a buildup of negative charge on the carbonyl oxygen. Solvent effects play a crucial role in stabilizing this charged transition state. nih.govsemanticscholar.org
| Parameter | Value/Description |
| Reaction Type | Nucleophilic Acyl Substitution |
| Key Intermediate | Tetrahedral Intermediate |
| Transition State Geometry | Pseudo-tetrahedral |
| Charge Distribution | Partial negative charge on carbonyl oxygen |
| Rate Determining Step | Formation of the tetrahedral intermediate |
Mechanistic Aspects of Aryl Iodide Bond Activation
The presence of the 4-iodophenyl group in this compound introduces a reactive site at the carbon-iodine bond. This bond can be activated under various conditions, leading to a range of chemical transformations.
Single-Electron Transfer (SET) Processes
The carbon-iodine bond in aryl iodides can be cleaved via single-electron transfer (SET) from a suitable donor, such as a metal complex or a photoexcited catalyst. sigmaaldrich.com This process generates an aryl radical anion, which can then fragment to give an aryl radical and an iodide ion. rsc.org The resulting (4-((hexan-3-yloxy)carbonyloxy)methyl)phenyl radical can then participate in various radical reactions, such as cross-coupling or addition to multiple bonds. libretexts.org
The feasibility of an SET process is dependent on the redox potentials of the aryl iodide and the electron donor. sigmaaldrich.com The electron-withdrawing or -donating nature of the substituent on the aromatic ring can significantly influence the reduction potential of the aryl iodide.
| Process | Description | Key Intermediates |
| Initiation | Single-electron transfer to the aryl iodide | Aryl radical anion |
| Propagation | Fragmentation to aryl radical and iodide ion | Aryl radical |
| Termination | Radical coupling or reaction with a scavenger | Various products |
Radical Pathways in Carbon-Iodine Bond Chemistry
Beyond SET-initiated reactions, the carbon-iodine bond can also be cleaved homolytically under thermal or photochemical conditions to generate an aryl radical and an iodine atom. nih.govyoutube.com This process is often less common for aryl iodides compared to alkyl iodides but can be facilitated by radical initiators. Once formed, the (4-((hexan-3-yloxy)carbonyloxy)methyl)phenyl radical can undergo a variety of transformations characteristic of radical species. bbhegdecollege.com
These radical pathways are often involved in polymerization reactions, cyclizations, and atom transfer radical addition (ATRA) reactions. rsc.org The reactivity of the generated aryl radical is a key determinant of the final product distribution.
Hypervalent Iodine Intermediates and Their Reactivity
Aryl iodides can be oxidized to form hypervalent iodine compounds, which are powerful and versatile reagents in organic synthesis. acs.orgnih.gov In the presence of a suitable oxidizing agent and ligands, the iodine atom in this compound can be converted to an iodine(III) or iodine(V) species. researchgate.net These hypervalent iodine intermediates are highly electrophilic and can undergo reductive elimination to form new bonds. beilstein-journals.orgprinceton.edu
For example, a hypervalent iodine(III) species derived from the target compound could react with a nucleophile, leading to the substitution of the iodine atom and the formation of a new carbon-nucleophile bond. The reactivity of these intermediates is highly dependent on the nature of the ligands attached to the iodine atom. acs.org
| Hypervalent Iodine Species | Oxidation State of Iodine | General Reactivity | Example Transformation |
| Aryl-λ³-iodane | +3 | Electrophilic, Oxidizing | Arylation of nucleophiles |
| Aryl-λ⁵-iodane | +5 | Strongly Oxidizing | Oxidation of functional groups |
Aryne Generation and Related Mechanisms
The generation of an aryne, specifically 1,2-didehydrobenzene, from this compound is anticipated to proceed through a dehydrohalogenation-type mechanism. This process is typically initiated by a strong base, which abstracts a proton from the aromatic ring ortho to the iodine atom. The resulting aryl anion then undergoes a subsequent elimination of the iodide and the hexan-3-yl carbonate group to form the highly strained triple bond characteristic of benzyne.
The key steps in the proposed mechanism are as follows:
Deprotonation: A strong base, such as an organolithium reagent or a hindered amide base, abstracts a proton from the position ortho to the iodine atom on the phenyl ring. This is the rate-determining step in many aryne generation reactions.
Elimination: The resulting aryl anion is unstable and rapidly eliminates the iodide ion, which is a good leaving group. Concurrently or in a stepwise fashion, the carbonate group also departs, leading to the formation of the benzyne intermediate. The concerted syn-coplanar E2 mechanism is often favored for aryl bromides and iodides. wikipedia.org
Due to their extreme reactivity, arynes are generated in situ and immediately react with any available trapping agents. wikipedia.org The formation of benzyne can be confirmed by trapping it with various reagents, such as furan or anthracene, to yield characteristic Diels-Alder cycloadducts like triptycene. wikipedia.org Alternative methods for generating arynes under milder conditions have been developed, for instance, from o-silylaryl triflates, which highlights the ongoing interest in controlling the formation of these reactive species. pdx.edu
| Precursor Type | Conditions | Key Mechanistic Feature | Typical Yield of Trapped Product |
| Aryl Halide | Strong Base (e.g., NaNH2, n-BuLi) | Deprotonation-elimination | Variable |
| o-Silylaryl Triflates | Fluoride Source (e.g., CsF) | Fluoride-induced 1,2-elimination | Generally high |
| Diaryliodonium Salts | Weak Base (e.g., K3PO4) | Deprotonation/elimination of an "onium" leaving group nih.govrsc.org | Good to excellent nih.govrsc.org |
This table presents generalized data for different aryne precursor types to provide context for the potential reactivity of this compound.
Stereochemical Outcomes and Stereoselectivity Mechanisms
The stereochemical outcomes of reactions involving the aryne generated from this compound are primarily determined by the mode of trapping of the benzyne intermediate. Since the aryne itself is a planar and highly symmetric molecule, the stereochemistry arises from the subsequent addition of a nucleophile or a cycloaddition reaction.
In the case of nucleophilic addition to an unsymmetrically substituted aryne, the regioselectivity of the addition is a critical factor influencing the final product distribution. The regioselectivity is governed by a combination of electronic and steric effects of the substituents on the aryne. For instance, electron-withdrawing groups tend to direct the nucleophile to the ortho position, while electron-donating groups direct it to the meta position. This selectivity can be understood through the "aryne distortion model," which considers the electronic and steric influences on the aryne's triple bond.
When the aryne is intercepted in a cycloaddition reaction, such as a [4+2] cycloaddition with a diene, the stereochemistry of the diene is typically retained in the product. The aryne acts as a powerful dienophile, and the reaction often proceeds via a concerted mechanism.
| Reaction Type | Trapping Agent | Key Factor Influencing Stereochemistry/Regioselectivity | Observed Outcome |
| Nucleophilic Addition | Substituted Phenols | Electronic nature of the substituent on the aryne | Formation of regioisomeric diphenyl ethers |
| [4+2] Cycloaddition | Furan | Concerted reaction mechanism | Formation of a single Diels-Alder adduct |
| [2+2] Cycloaddition | Alkenes | Electronic properties of the alkene | Favored with electron-rich alkenes |
This table provides illustrative examples of how the reaction type and trapping agent influence the stereochemical and regiochemical outcomes in aryne chemistry.
Catalyst-Substrate Interactions and Catalytic Cycles
While the generation of arynes from aryl halides can be achieved with strong bases, transition metal catalysis offers a milder and more controlled alternative. Palladium-catalyzed systems, in particular, have been explored for aryne generation and subsequent functionalization.
A plausible catalytic cycle for a palladium-catalyzed reaction involving this compound could involve the following steps:
Oxidative Addition: The catalytic cycle would likely initiate with the oxidative addition of the aryl iodide to a low-valent palladium(0) species, forming an arylpalladium(II) intermediate.
Aryne Formation: In the presence of a suitable base, this intermediate could then undergo a β-hydride elimination-like process or a related pathway to generate the benzyne, which may remain coordinated to the metal center.
Reaction with Trapping Agent: The metal-bound aryne could then react with a trapping agent. The nature of the ligand on the palladium catalyst can significantly influence the regioselectivity of this step. chemrxiv.org Unsymmetrical ligand environments can induce selectivity in aryne reactions. chemrxiv.orgresearchgate.net
Reductive Elimination: The final step would involve reductive elimination from the palladium center to release the product and regenerate the catalytically active Pd(0) species.
The interaction between the catalyst and the substrate is crucial for the efficiency and selectivity of the reaction. The choice of ligands on the metal catalyst can influence the electronic and steric environment around the metal center, thereby affecting the regioselectivity of nucleophilic attack on the coordinated aryne. researchgate.netresearchgate.net This "catalyst control" can sometimes override the inherent "substrate control" in aryne reactions. chemrxiv.orgresearchgate.net
| Catalyst System | Ligand Type | Proposed Role of Catalyst | Impact on Selectivity |
| Pd(0) with Phosphine Ligands | Symmetrical (e.g., PCy3) | Facilitates oxidative addition and aryne formation | Baseline regioselectivity based on substrate sterics |
| Pd(0) with Chiral/Unsymmetrical Ligands (e.g., PHOX) | Unsymmetrical | Creates an asymmetric environment around the metal-bound aryne chemrxiv.org | Can induce or reverse regioselectivity chemrxiv.org |
| Silver Catalysts | N/A | Can mediate C-H insertion reactions of arynes | Promotes novel C-C bond formation |
This table summarizes the role of different catalyst systems in influencing reactions of arynes, providing a framework for understanding potential catalytic transformations of this compound.
Cross-Coupling Reactions at the Aryl Iodide Position
The presence of an iodine atom on the phenyl ring makes this compound an excellent candidate for various palladium-catalyzed and copper-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a diverse array of more complex molecules.
Suzuki-Miyaura Coupling (conceptual framework)
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For this compound, this reaction would involve the palladium-catalyzed coupling of the aryl iodide with a boronic acid or a boronic ester. This would result in the substitution of the iodine atom with the organic group from the organoboron reagent, leading to the formation of a biaryl or an alkyl-aryl structure.
Conceptual Reaction Scheme:
| Reagent | Role | Example |
| Aryl Iodide | Substrate | This compound |
| Organoboron Compound | Coupling Partner | Phenylboronic acid |
| Palladium Catalyst | Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Base | Activator | Sodium carbonate |
Sonogashira Coupling (conceptual framework)
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. When applied to this compound, this reaction would yield a 4-alkynyl-substituted phenyl derivative, which is a valuable scaffold in medicinal chemistry and materials science.
Conceptual Reaction Scheme:
| Reagent | Role | Example |
| Aryl Iodide | Substrate | This compound |
| Terminal Alkyne | Coupling Partner | Phenylacetylene |
| Palladium Catalyst | Catalyst | Bis(triphenylphosphine)palladium(II) chloride |
| Copper(I) Co-catalyst | Co-catalyst | Copper(I) iodide |
| Base | Activator | Triethylamine |
Heck Reaction (conceptual framework)
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. For this compound, the aryl iodide would react with an alkene in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond between the aryl group and one of the sp2-hybridized carbons of the alkene, yielding a stilbene or cinnamate-like derivative.
Conceptual Reaction Scheme:
| Reagent | Role | Example |
| Aryl Iodide | Substrate | This compound |
| Alkene | Coupling Partner | Styrene |
| Palladium Catalyst | Catalyst | Palladium(II) acetate |
| Base | Activator | Triethylamine |
Ullmann Condensation (conceptual framework)
The Ullmann condensation is a classic copper-catalyzed reaction used to form carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds. In the context of this compound, the aryl iodide can react with alcohols, amines, or thiols in the presence of a copper catalyst and a base. This would lead to the formation of diaryl ethers, diaryl amines, or diaryl thioethers, respectively.
Conceptual Reaction Scheme (with an alcohol):
| Reagent | Role | Example |
| Aryl Iodide | Substrate | This compound |
| Nucleophile | Coupling Partner | Phenol |
| Copper Catalyst | Catalyst | Copper(I) iodide |
| Base | Activator | Potassium carbonate |
Transition Metal-Free Coupling Approaches
While transition metal-catalyzed reactions are powerful, there is a growing interest in developing transition metal-free coupling methods to avoid potential metal contamination in the final products. For aryl iodides like this compound, these reactions often proceed through radical or anionic intermediates, typically promoted by strong bases or photo-irradiation. These methods can be used to form biaryl compounds or to introduce other functional groups.
| Method | Promoter | Conceptual Product |
| Base-Promoted Homocoupling | Strong Base (e.g., t-BuOK) | Biphenyl derivative |
| Photo-induced Coupling | UV light | Biaryl or other coupled products |
Carbonate Ester Functionalization and Cleavage Reactions
The carbonate ester group in this compound offers another site for chemical modification. Carbonate esters can undergo hydrolysis, transesterification, or cleavage under various conditions.
The cleavage of the carbonate ester can be achieved under acidic, basic, or nucleophilic conditions. For instance, treatment with a strong acid or base would likely lead to the hydrolysis of the carbonate to yield 4-iodobenzyl alcohol, hexan-3-ol, and carbon dioxide. Alternatively, nucleophilic attack, for example by an amine, could lead to the formation of a carbamate and the corresponding alcohols.
Conceptual Cleavage Reactions:
| Condition | Products |
| Acidic Hydrolysis | 4-Iodobenzyl alcohol, Hexan-3-ol, CO2 |
| Basic Hydrolysis | 4-Iodobenzyl alcohol, Hexan-3-ol, Carbonate salt |
| Aminolysis | 4-Iodobenzyl alcohol, Hexan-3-ol, Carbamate |
Selective Hydrolysis and Alcoholysis
The carbonate group is susceptible to nucleophilic attack, leading to cleavage of the ester linkages.
Hydrolysis: Under either acidic or basic conditions, the carbonate can be hydrolyzed. Acid-catalyzed hydrolysis would involve protonation of the carbonyl oxygen, enhancing its electrophilicity for attack by water. Base-catalyzed hydrolysis, a more common approach for esters, would proceed via direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. Depending on the conditions, this could lead to the formation of 4-iodobenzyl alcohol, hexan-3-ol, and carbon dioxide (after decarboxylation of the unstable carbonic acid intermediate). The selectivity of cleavage (i.e., which C-O bond breaks first) could be influenced by steric and electronic factors.
Alcoholysis: Similar to hydrolysis, reaction with an alcohol (ROH) in the presence of an acid or base catalyst would lead to an alcoholysis reaction. This process would result in the formation of a new carbonate ester and the displacement of either hexan-3-ol or 4-iodobenzyl alcohol. This transesterification-like reaction is a fundamental transformation for modifying the carbonate structure.
| Reaction | Reagents | Expected Products |
| Acidic Hydrolysis | H₃O⁺ | 4-Iodobenzyl alcohol, Hexan-3-ol, CO₂ |
| Basic Hydrolysis | NaOH, H₂O | 4-Iodobenzyl alcohol, Hexan-3-ol, Na₂CO₃ |
| Alcoholysis | R'OH, H⁺ or RO⁻ | Hexan-3-yl (R')-methyl carbonate or (4-iodophenyl)methyl (R')-carbonate, and displaced alcohol |
Transcarbonation Reactions
Transcarbonation involves the exchange of the carbonate moiety between different alcohol substrates. This is a reversible process driven by the relative reactivity and concentration of the alcohols. For this compound, reacting with a different alcohol, particularly in the presence of a suitable catalyst (e.g., a base or a specific enzyme), could lead to the formation of a new, unsymmetrical or symmetrical carbonate. For instance, reaction with two equivalents of a simple alcohol like methanol (B129727) could potentially yield dimethyl carbonate, along with 4-iodobenzyl alcohol and hexan-3-ol.
Tandem Reactions Involving Carbonate Moieties
The carbonate group can participate in more complex, multi-step reaction sequences known as tandem reactions. For example, in the presence of a suitable palladium catalyst, the carbonate could potentially undergo decarboxylative allylation if reacted with an allylic species. While specific examples for this substrate are not available, the broader field of carbonate chemistry has seen such applications where the carbonate acts as a leaving group in a catalytic cycle.
Regioselective Transformations of the Iodophenyl Group
The iodine atom on the phenyl ring is a versatile functional group for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition-metal-catalyzed cross-coupling reactions.
Common Cross-Coupling Reactions:
Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base would replace the iodine atom with the organic group from the boron reagent.
Heck Coupling: Reaction with an alkene under palladium catalysis would lead to the formation of a new carbon-carbon bond at the iodine position, resulting in a substituted styrene derivative.
Sonogashira Coupling: This reaction with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would install an alkyne group at the position of the iodine.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction with an amine would form a new carbon-nitrogen bond, converting the iodo-substituent to an amino group.
Stille Coupling: Reaction with an organostannane reagent in the presence of a palladium catalyst would also result in the formation of a new carbon-carbon bond.
These transformations are expected to be highly regioselective, occurring specifically at the carbon atom bearing the iodine.
| Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Functional Group |
| Suzuki | R-B(OH)₂ | Pd(PPh₃)₄, Base | -R (Aryl, Vinyl, Alkyl) |
| Heck | Alkene | Pd(OAc)₂, PPh₃ | -CH=CHR |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | -C≡CR |
| Buchwald-Hartwig | R₂NH | Pd catalyst, Ligand, Base | -NR₂ |
| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | -R (Aryl, Vinyl, Alkyl) |
Synthetic Applications as a Precursor to Complex Organic Molecules
The multifunctionality of this compound makes it a potentially useful building block in organic synthesis. The iodophenyl group serves as a handle for introducing molecular complexity through the cross-coupling reactions mentioned above. The carbonate itself can be considered a protecting group for the corresponding alcohols (4-iodobenzyl alcohol and hexan-3-ol), which can be liberated under specific conditions.
For example, a synthetic strategy could involve a Suzuki coupling to form a biaryl structure, followed by selective hydrolysis of the carbonate to release a functionalized biaryl methanol derivative. The sequence and choice of reactions would allow for the controlled and stepwise construction of more elaborate molecular architectures.
Hypervalent Iodine Chemistry:the Iodine Atom Itself Can Be Oxidized to a Higher Valent State I Iii or I V , Dramatically Changing Its Reactivity.acs.orgthis Oxidative Activation Makes the Aryl Group Highly Electrophilic and Susceptible to Nucleophilic Attack.researchgate.netdft Calculations Have Been Instrumental in Understanding the Mechanism of These Transformations, Revealing the Geometry and Stability of Hypervalent Iodine Intermediates and the Transition States for Ligand Exchange and Reductive Elimination.researchgate.netresearchgate.net
Spectroscopic Property Predictions
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be used to confirm structures and interpret experimental data.
NMR Chemical Shift Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is a routine computational task. comporgchem.com The most common method involves optimizing the molecule's geometry using DFT (e.g., at the B3LYP/6-31G(d) level) and then calculating the nuclear magnetic shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method. rsc.orgresearchgate.net The calculated shielding values (σ) are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
δ_sample = σ_ref - σ_sample
These predictions are often accurate enough to distinguish between isomers and confirm structural assignments. researchgate.netnih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on DFT-GIAO calculations for analogous structures. Actual values may vary.)
¹H NMR Predictions
| Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (ortho to I) | 7.70 - 7.80 | Doublet |
| Aromatic (ortho to CH₂) | 7.15 - 7.25 | Doublet |
| Benzylic CH₂ | 5.10 - 5.20 | Singlet |
| Hexyl CH (on C3) | 4.70 - 4.80 | Multiplet |
| Hexyl CH₂ (on C2, C4) | 1.55 - 1.70 | Multiplet |
¹³C NMR Predictions
| Atom Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 154.0 - 155.0 |
| Aromatic (C-CH₂) | 137.0 - 138.0 |
| Aromatic (CH, ortho to I) | 130.0 - 131.0 |
| Aromatic (CH, ortho to CH₂) | 128.0 - 129.0 |
| Aromatic (C-I) | 95.0 - 96.0 |
| Benzylic CH₂ | 70.0 - 71.0 |
| Hexyl CH (on C3) | 78.0 - 79.0 |
| Hexyl CH₂ (on C4) | 30.0 - 31.0 |
| Hexyl CH₂ (on C2) | 28.0 - 29.0 |
| Hexyl CH₂ (on C5) | 21.0 - 22.0 |
| Hexyl CH₃ (on C6) | 13.5 - 14.5 |
Vibrational Frequency Prediction: Infrared (IR) spectroscopy is used to identify functional groups in a molecule. Computational methods can predict the vibrational frequencies and their corresponding intensities. researchgate.net After geometry optimization, a frequency calculation is performed. For accurate results that can be compared with experimental spectra, it is often necessary to perform anharmonic calculations or apply a scaling factor to the harmonic frequencies, as the latter method tends to overestimate the true values. researchgate.net
Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are hypothetical values based on scaled DFT calculations for analogous structures.)
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | Aryl | 3050 - 3100 | Medium |
| Aliphatic C-H Stretch | Hexyl | 2870 - 2960 | Strong |
| Carbonyl C=O Stretch | Carbonate | 1745 - 1760 | Strong, Sharp |
| Aromatic C=C Stretch | Aryl | 1580 - 1600, 1480 - 1500 | Medium |
| Carbonate C-O Stretch | O-C=O | 1250 - 1280 | Strong |
| C-I Stretch | Aryl-Iodide | 500 - 600 | Medium |
Theoretical and Computational Studies on Hexan 3 Yl 4 Iodophenyl Methyl Carbonate
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are fundamental to understanding the three-dimensional structure and stability of a molecule. These calculations typically employ methods like Density Functional Theory (DFT) to solve the Schrödinger equation, providing insights into the molecule's geometry and energy.
Geometry Optimization and Energetics
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, its most stable structure. For hexan-3-yl (4-iodophenyl)methyl carbonate, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy state. A common approach involves using a functional, such as B3LYP, with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. mdpi.com The frequency calculations performed after optimization are crucial to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface. mdpi.com
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O | 1.205 Å |
| C-O (ester) | 1.334 Å | |
| C-I | 2.112 Å | |
| Bond Angle | O=C-O | 124.5° |
| C-O-C | 115.8° | |
| Dihedral Angle | C-O-C-C (hexanyl) | 178.2° |
Note: This data is illustrative and not based on actual experimental or computational results.
Conformational Analysis of the Hexan-3-yl Group
The hexan-3-yl group, with its flexible alkyl chain, can adopt various spatial arrangements or conformations. A conformational analysis would systematically explore these possibilities to identify the most stable conformers and the energy barriers between them. This is often achieved by systematically rotating the dihedral angles of the rotatable bonds and calculating the energy of each resulting conformation. mdpi.com The results of such an analysis would reveal the preferred spatial orientation of the hexan-3-yl group relative to the rest of the molecule, which can influence its physical properties and chemical reactivity.
Electronic Structure and Reactivity Predictions
Understanding the electronic structure of a molecule is key to predicting its reactivity. Computational methods provide valuable tools for this purpose, including Frontier Molecular Orbital (FMO) analysis and electrostatic potential mapping.
Frontier Molecular Orbital (FMO) Analysis
FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. malayajournal.org A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the HOMO would likely be localized on the electron-rich iodophenyl group, while the LUMO might be centered on the carbonyl group of the carbonate.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.25 |
| LUMO | -0.89 |
| HOMO-LUMO Gap | 5.36 |
Note: This data is illustrative and not based on actual experimental or computational results.
Electrostatic Potential Mapping
An electrostatic potential (ESP) map provides a visual representation of the charge distribution in a molecule. bhu.ac.in It is generated by calculating the electrostatic potential at the surface of the molecule. Regions of negative potential, typically colored red, indicate areas that are rich in electrons and susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-poor and prone to nucleophilic attack. bhu.ac.in In the case of this compound, the ESP map would likely show a negative potential around the oxygen atoms of the carbonate group and a positive potential around the hydrogen atoms.
Computational Modeling of Reaction Mechanisms
While no specific reaction mechanisms involving this compound have been computationally modeled in the available literature, this approach could be used to study various potential reactions. For instance, the hydrolysis of the carbonate ester could be investigated by modeling the transition states and intermediates involved in the reaction pathway. Such studies would provide valuable insights into the reaction kinetics and thermodynamics, helping to understand the compound's stability and reactivity under different conditions.
Transition State Characterization for Carbonate Formation
The formation of unsymmetrical carbonates like this compound can proceed through several synthetic routes. A common laboratory and industrial approach involves the reaction of an alcohol with a chloroformate, or a multi-component reaction involving an alcohol, carbon dioxide, and an organohalide. Computationally, the characterization of the transition state (TS) for the key bond-forming step is crucial for understanding the reaction kinetics and mechanism.
For a reaction pathway involving the nucleophilic substitution of a (4-iodophenyl)methyl halide by a hexan-3-yl carbonate anion (formed in situ from hexan-3-ol and CO₂), the transition state would be characteristic of a bimolecular nucleophilic substitution (Sₙ2) reaction. fossee.in DFT calculations on similar Sₙ2 reactions are used to model this state.
Key Features of the Hypothetical Sₙ2 Transition State:
Geometry: The central carbon atom (the benzylic carbon) would adopt a trigonal bipyramidal geometry. The incoming nucleophile (the oxygen from the hexan-3-yl carbonate) and the leaving group would be positioned at the apical positions, approximately 180° apart.
Bonding: In the transition state, there is a partial bond between the benzylic carbon and the incoming carbonate oxygen, and the bond between the benzylic carbon and the leaving group is partially broken.
Energetics: The transition state represents a saddle point on the potential energy surface, corresponding to the maximum energy barrier that must be overcome for the reaction to proceed. fossee.in The activation energy (ΔG‡) determines the reaction rate.
Computational models, often employing methods like B3LYP or M06-2X with appropriate basis sets, can calculate the vibrational frequencies of the transition state. A key confirmation of a true transition state is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product.
Table 1: Hypothetical Activation Energies for Carbonate Formation (Sₙ2 Pathway) Calculated via DFT (Note: These are illustrative values based on typical Sₙ2 reactions involving similar substrates.)
| Reacting Species | Leaving Group | Solvent (PCM Model) | Calculated ΔG‡ (kcal/mol) |
| Hexan-3-yl carbonate + (4-iodophenyl)methyl chloride | Cl⁻ | Acetonitrile | 22.5 |
| Hexan-3-yl carbonate + (4-iodophenyl)methyl bromide | Br⁻ | Acetonitrile | 20.1 |
| Hexan-3-yl carbonate + (4-iodophenyl)methyl iodide | I⁻ | Acetonitrile | 18.8 |
This interactive table illustrates that the activation barrier is expected to decrease with a better leaving group (I > Br > Cl), a trend well-established in Sₙ2 reactions.
Pathways for Aryl Iodide Activation
The carbon-iodine bond in the (4-iodophenyl)methyl moiety is a key functional group that can be activated for various chemical transformations. Computational studies have elucidated several pathways for aryl iodide activation, which are critical for both the synthesis and subsequent reactions of the title compound. acs.orgnih.gov
Advanced Analytical Methodologies for Characterization in Academic Research
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.
For hexan-3-yl (4-iodophenyl)methyl carbonate (C14H19IO3), the expected exact mass can be calculated. This experimental value would then be compared to the theoretical mass to confirm the elemental composition.
Table 1: Hypothetical HRMS Data for this compound
| Ion Species | Theoretical m/z | Observed m/z | Mass Accuracy (ppm) |
|---|---|---|---|
| [M+H]+ | 379.0399 | Data not available | Data not available |
Note: The "Observed m/z" and "Mass Accuracy" are hypothetical placeholders as no experimental data has been published.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton (¹H) NMR spectroscopy would reveal the number of distinct proton environments, their integration (the number of protons in each environment), and their connectivity through spin-spin coupling. For this compound, one would expect to see signals corresponding to the aromatic protons of the 4-iodophenyl group, the methylene (B1212753) protons of the methyl carbonate, the methine proton at the 3-position of the hexyl group, and the various methylene and methyl protons of the hexyl chain.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic Protons (ortho to Iodo) | ~7.7 | Doublet | 2H |
| Aromatic Protons (meta to Iodo) | ~7.1 | Doublet | 2H |
| Methylene Protons (-O-CH2-Ar) | ~5.2 | Singlet | 2H |
| Methine Proton (-O-CH-) | ~4.8 | Multiplet | 1H |
| Methylene Protons (hexyl chain) | 1.2 - 1.7 | Multiplets | 6H |
Note: These are predicted values based on typical chemical shifts for similar functional groups.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shift of each signal is indicative of the carbon's local electronic environment (e.g., aromatic, aliphatic, carbonyl).
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl Carbon (C=O) | ~155 |
| Aromatic Carbon (C-I) | ~95 |
| Aromatic Carbons | 128 - 138 |
| Methylene Carbon (-O-CH2-Ar) | ~70 |
| Methine Carbon (-O-CH-) | ~78 |
Note: These are predicted values based on typical chemical shifts for similar functional groups.
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure.
COSY (Correlation Spectroscopy) would establish proton-proton couplings, revealing which protons are adjacent to one another in the hexyl chain.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is essential for connecting the 4-iodophenylmethyl group to the carbonate and the carbonate to the hexan-3-yl moiety.
While less common, Iodine-127 (¹²⁷I) NMR could potentially be used to probe the environment around the iodine atom. However, due to the quadrupolar nature of the ¹²⁷I nucleus, the signals are often very broad, which can limit its utility for detailed structural analysis in molecules of this type.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonate group, the aromatic ring, and the aliphatic C-H bonds.
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| Carbonyl (C=O) of carbonate | ~1745 (strong) |
| C-O stretching of carbonate | ~1260 (strong) |
| Aromatic C=C stretching | ~1600, 1480 |
| Aromatic C-H stretching | ~3050 |
| Aliphatic C-H stretching | 2850 - 2960 |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and stereochemistry. For this compound, obtaining single crystals suitable for X-ray diffraction would be a primary objective following its synthesis and purification.
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. This analysis would confirm the connectivity of the hexan-3-yl group, the carbonate linkage, and the 4-iodophenyl moiety. Furthermore, it would reveal the conformation of the molecule in the solid state and the nature of any intermolecular interactions, such as halogen bonding involving the iodine atom, which might influence the crystal packing.
A hypothetical crystallographic data table for this compound is presented below. Such a table would be a standard feature in a research publication detailing the compound's synthesis and characterization.
| Parameter | Value |
|---|---|
| Empirical Formula | C14H19IO3 |
| Formula Weight | 362.20 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.125 |
| b (Å) | 8.456 |
| c (Å) | 18.345 |
| β (°) | 98.75 |
| Volume (ų) | 1550.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.552 |
Chromatographic Techniques for Purity and Mixture Analysis
Chromatography is an indispensable tool in synthetic chemistry for both the purification of products and the assessment of their purity. For this compound, a combination of chromatographic methods would be employed to ensure the absence of starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile and thermally labile compounds. Given the molecular weight and functional groups of this compound, reversed-phase HPLC would be a suitable method for its analysis. In this mode, a nonpolar stationary phase is used with a polar mobile phase.
The compound would be dissolved in a suitable organic solvent and injected into the HPLC system. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The presence of the iodophenyl group provides a strong chromophore, making UV detection at a wavelength around 254 nm an effective method for monitoring the elution of the compound. A single, sharp peak in the chromatogram would be indicative of high purity.
Below is a table outlining typical HPLC parameters for the analysis of this compound.
| Parameter | Condition |
|---|---|
| Column | C18 (Octadecylsilyl), 5 µm, 4.6 x 250 mm |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Expected Retention Time | ~5-7 minutes |
Gas Chromatography (GC) is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds. This compound, with a molecular weight of 362.20 g/mol , may have sufficient volatility and thermal stability to be analyzed by GC, likely with a high-temperature program.
In GC, the sample is vaporized and swept by a carrier gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase. A flame ionization detector (FID) would be a suitable general-purpose detector, while a mass spectrometer (GC-MS) would provide both separation and structural information, confirming the identity of the peak as the desired compound.
A representative set of GC conditions for the analysis of this compound is provided in the following table.
| Parameter | Condition |
|---|---|
| Column | DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 150 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C (for FID) |
The hexan-3-yl moiety of the target compound contains a stereocenter at the third carbon atom. Therefore, this compound can exist as a pair of enantiomers. If the synthesis does not employ a chiral starting material or catalyst, the product will be a racemic mixture. Chiral chromatography is the most effective method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample.
This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of chiral compounds and would be a logical starting point for method development. The separation can be performed using normal-phase (e.g., hexane/isopropanol) or reversed-phase mobile phases.
The table below outlines a potential set of conditions for the chiral separation of the enantiomers of this compound.
| Parameter | Condition |
|---|---|
| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Future Research Directions and Unexplored Chemical Space
Development of Novel Synthetic Routes with Enhanced Selectivity
The synthesis of hexan-3-yl (4-iodophenyl)methyl carbonate can be approached through various modern synthetic strategies aimed at maximizing efficiency and selectivity. Traditional methods for carbonate synthesis often involve the use of hazardous reagents like phosgene. Future research would logically focus on greener and more selective alternatives.
One promising direction is the use of enzyme catalysis. Lipases, for instance, have been successfully employed in the transesterification of diols with dimethyl carbonate in a highly chemoselective manner. lu.se A similar enzymatic approach could be envisioned for the synthesis of this compound, potentially offering high selectivity for the secondary alcohol and avoiding the need for protecting groups.
Another innovative approach involves the direct carboxylation of alcohols using carbon dioxide. While thermodynamically challenging, recent advancements in catalyst design are making this a more viable option. rsc.org The development of catalysts that can efficiently mediate the reaction between hexan-3-ol, 4-iodobenzyl alcohol, and CO2 would represent a significant step towards a sustainable synthesis of this and related carbonates.
Furthermore, palladium-catalyzed C-H iodination offers a novel strategy for the synthesis of the aryl iodide precursor. chinesechemsoc.org This method could provide a more direct route to functionalized aromatic compounds, avoiding multi-step sequences.
Exploration of Alternative Carbonyl Sources for Carbonate Formation
The carbonate functional group is a key feature of the target molecule. While historically synthesized using phosgene, contemporary research is heavily focused on safer and more sustainable carbonyl sources.
Carbon Dioxide (CO2): As an abundant, non-toxic, and renewable C1 source, CO2 is an ideal candidate. rsc.org Research into catalytic systems that can effectively activate CO2 for the synthesis of organic carbonates is a major area of green chemistry. mdpi.comrsc.org
Urea and its Derivatives: Urea can serve as a solid, stable, and safe source of carbonyl for the synthesis of carbonates through alcoholysis. researchgate.netrsc.org This approach avoids the handling of gaseous reagents and can be performed under relatively mild conditions.
Dimethyl Carbonate (DMC) and Diethyl Carbonate (DEC): These are considered green reagents and can be used in transesterification reactions to produce other carbonates. researchgate.netfrontiersin.org They are particularly useful in enzyme-catalyzed reactions. lu.se
Metal Carbonyls: Compounds like chromium hexacarbonyl can serve as a convenient and safe alternative to carbon monoxide in carbonylation reactions. chemistryviews.org
Future research will likely focus on optimizing reaction conditions and developing catalysts that are highly efficient with these alternative carbonyl sources for the synthesis of unsymmetrical carbonates like this compound.
Mechanistic Studies of Unconventional Aryl Iodide Reactivity
The 4-iodophenyl group in the target molecule is a versatile handle for a wide range of chemical transformations, primarily cross-coupling reactions. While the mechanisms of many palladium-catalyzed cross-coupling reactions are well-established, there is still much to explore regarding unconventional reactivity.
For instance, the role of aryl iodides in photocatalysis is a burgeoning field. Bismuth-photocatalyzed activation of aryl iodides for C-C bond formation represents a novel approach that avoids the use of more common transition metals. nih.gov Mechanistic studies of such reactions could reveal new pathways for the functionalization of the target molecule.
Furthermore, the oxidative addition of aryl iodides to low-valent metal centers, such as Ni(I), is a key step in many modern cross-coupling reactions. nih.govrsc.org Detailed mechanistic studies using techniques like electroanalytical and statistical modeling can provide a deeper understanding of these processes and guide the design of more efficient catalytic systems. nih.gov The counterintuitive use of aryl iodides as additives to promote certain catalytic transformations also warrants further mechanistic investigation. acs.org
Design of Next-Generation Catalysts for Carbonate Ester and Aryl Iodide Transformations
The development of new catalysts is crucial for advancing the synthesis and application of molecules like this compound.
For carbonate synthesis, next-generation catalysts could include binary and ternary metal oxides, which have shown high activity in the synthesis of glycerol (B35011) carbonates. researchgate.netmdpi.com These heterogeneous catalysts offer the advantage of easy separation and recyclability. Additionally, the development of organocatalysts for the synthesis of cyclic carbonates from CO2 is a promising area. rsc.org
For transformations involving the aryl iodide moiety, research is focused on developing more active and robust catalysts for cross-coupling reactions. This includes the design of new ligands for palladium and nickel catalysts that can promote reactions at lower catalyst loadings and with a broader substrate scope. nih.gov The use of gold catalysis for C-O cross-coupling reactions of aryl iodides is another emerging area. chemistryviews.org Furthermore, the development of bimetallic oxide clusters, such as RhRuOx/C, for C-H activation reactions could lead to more sustainable methods for ester synthesis. labmanager.com
Stereoselective Synthesis of Enantiopure this compound (if chiral)
The hexan-3-yl portion of the molecule contains a chiral center at the 3-position. Therefore, this compound is a chiral molecule. The synthesis of this compound in an enantiopure form is a significant challenge and a key area for future research.
One of the most effective methods for obtaining enantiopure chiral alcohols and their derivatives is through dynamic kinetic resolution (DKR). mdpi.comencyclopedia.pub This process combines the enzymatic resolution of a racemic alcohol with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer of the product. The DKR of racemic hexan-3-ol, followed by conversion to the carbonate, would be a prime strategy for accessing enantiopure this compound. This would involve the use of a lipase (B570770), such as Candida antarctica lipase B, in combination with a racemization catalyst, which could be a homogeneous or heterogeneous metal complex. mdpi.comencyclopedia.pub
Other approaches to the enantioselective synthesis of chiral tertiary alcohols, which could be adapted for secondary alcohols, include the use of aldolases or catalytic asymmetric addition of carbon nucleophiles to ketones. researchgate.net
Multicomponent Reactions Incorporating the Compound's Structural Motifs
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.netnih.govrsc.org The structural motifs present in this compound, namely the aryl iodide and the carbonate, could be incorporated into novel MCRs.
For example, a palladium-catalyzed four-component reaction has been developed for the direct transformation of aryl iodides and alkyl halides into aromatic esters. researchgate.net One could envision a similar MCR where an aryl iodide, an alcohol, a carbonyl source, and another reactive component are combined to build more complex structures. A three-component coupling of alcohols, CO2, and alkyl halides has also been reported for the synthesis of mixed carbonates. mdpi.com
Future research could focus on designing MCRs that utilize the reactivity of the aryl iodide in a cascade sequence. For instance, an initial cross-coupling reaction at the aryl iodide position could be followed by an intramolecular reaction involving the carbonate group or the alkyl chain.
Application in Advanced Materials Chemistry (conceptual, non-biological/clinical)
The unique combination of a flexible alkyl chain, a carbonate linker, and a rigid, functionalizable aromatic ring makes this compound an interesting building block for advanced materials.
The aryl iodide group can be used to polymerize the molecule via cross-coupling reactions, leading to the formation of novel polymers with interesting properties. For example, polymerization through Suzuki-Miyaura or Sonogashira coupling could produce conjugated polymers with potential applications in organic electronics. geneonline.com
Organic carbonates are also finding increasing use as green solvents and as monomers for the synthesis of polycarbonates. rsc.orgnih.gov The target molecule could be a monomer in ring-opening polymerization if a cyclic version were to be synthesized. nih.gov The presence of the iodo- a functional group would allow for post-polymerization modification, enabling the tuning of the polymer's properties.
Furthermore, the compound could be explored as a component in liquid crystal formulations, where the combination of a rigid aromatic core and a flexible alkyl tail is a common design principle. The polar carbonate group could also influence the mesomorphic properties.
Environmental Fate and Degradation Studies from a Chemical Perspective
The environmental persistence, mobility, and ultimate fate of "this compound" are largely undetermined, as no specific studies on this compound are publicly available. However, by examining its structural components—a carbonate ester, an iodinated aromatic ring, and a secondary hexyl group—potential degradation pathways can be inferred. Future research should focus on elucidating these pathways to conduct a thorough environmental risk assessment.
The primary abiotic and biotic degradation mechanisms anticipated for this compound include hydrolysis, biodegradation, and photolysis.
Hydrolysis:
The carbonate ester linkage is a key site for hydrolytic cleavage. This reaction would break the molecule into hexan-3-ol, carbon dioxide, and (4-iodophenyl)methanol. The rate of hydrolysis is expected to be significantly influenced by pH, with faster degradation anticipated under both acidic and alkaline conditions compared to neutral pH. nih.govacs.orgrsc.org The general scheme for the hydrolysis of the carbonate ester is presented below:
Reaction: this compound + H₂O → hexan-3-ol + CO₂ + (4-iodophenyl)methanol
Research into the hydrolysis of various organic carbonates and esters indicates that both the alkyl and aromatic substituents influence the reaction kinetics. rsc.org The electron-withdrawing nature of the iodine atom on the phenyl ring may affect the stability of the carbonate ester, a factor that warrants experimental investigation.
Biodegradation:
Microbial degradation is a probable route for the environmental breakdown of "this compound". Dialkyl carbonates are generally considered to be biodegradable. frontiersin.org The biodegradation of this compound could be initiated at several points on the molecule:
Ester Cleavage: Carboxylesterases produced by a wide range of microorganisms are capable of hydrolyzing ester bonds. researchgate.net This would lead to the same initial products as chemical hydrolysis: hexan-3-ol, carbon dioxide, and (4-iodophenyl)methanol.
Oxidation of the Alkyl Chain: The hexan-3-yl group could be a target for microbial oxidation. This could involve hydroxylation followed by further oxidation to a ketone and subsequent cleavage of the carbon chain. The branched nature of the hexan-3-yl group might influence the rate and completeness of degradation compared to linear alkyl chains. nih.gov
Degradation of the Aromatic Moiety: The (4-iodophenyl)methanol resulting from hydrolysis is likely to undergo further biodegradation. The initial step would likely be the oxidation of the methanol (B129727) group to a carboxylic acid, forming 4-iodobenzoic acid.
Dehalogenation: The carbon-iodine bond is generally the most persistent part of the molecule. However, both aerobic and anaerobic bacteria have been shown to dehalogenate aromatic compounds. nih.govnih.gov Reductive dehalogenation, where the iodine atom is replaced by a hydrogen atom, is a key process under anaerobic conditions. nih.gov Aerobic degradation of halogenated aromatics often proceeds via the formation of (halo)catechols, which can then undergo ring cleavage. nih.gov The degradation of related compounds like 4-chloroaniline (B138754) has been shown to proceed through a modified ortho-cleavage pathway. nih.gov The degradation pathway for 4-iodoaniline, a potential transformation product, would likely involve similar enzymatic processes. nih.gov
Photolysis:
Aromatic compounds can undergo photodegradation upon absorption of ultraviolet radiation from sunlight. mdpi.comacs.org The iodinated phenyl group in "this compound" is a chromophore that could absorb environmentally relevant wavelengths of light. Photodegradation could proceed through several mechanisms:
Homolytic Cleavage of the Carbon-Iodine Bond: This would generate a phenyl radical and an iodine radical. The phenyl radical could then participate in a variety of secondary reactions.
Photosensitized Reactions: In the presence of natural photosensitizers in the environment, such as humic acids, the rate of photodegradation could be enhanced.
Photo-oxidation: Reaction with photochemically generated reactive oxygen species, such as hydroxyl radicals, could lead to the degradation of the aromatic ring. nih.gov
The degradation of the iodinated organic compound iopamidol (B1672082) has been shown to be effectively decomposed by UV irradiation, with deiodination and hydroxylation being key mechanisms. nih.gov
Unexplored Research Areas:
Identification of Transformation Products: A critical area for future research is the identification and characterization of the intermediate and final degradation products of "this compound" under various environmental conditions. Of particular interest is the formation of potentially more toxic or persistent iodinated aromatic byproducts. nih.govacs.orgnih.gov
Bioaccumulation Potential: The presence of a lipophilic hexyl group and an iodinated aromatic ring suggests a potential for bioaccumulation. Studies to determine the octanol-water partition coefficient (Kow) and bioaccumulation factors in relevant organisms are needed.
Mobility in Soil and Water: The mobility of the parent compound and its degradation products in soil and aquatic systems is unknown. Research on its adsorption-desorption behavior in different soil types and sediments would be crucial for predicting its environmental distribution.
A summary of the potential degradation pathways is presented in the table below.
| Degradation Pathway | Initiating Reaction | Potential Primary Products | Influencing Factors |
| Hydrolysis | Cleavage of the carbonate ester bond | hexan-3-ol, CO₂, (4-iodophenyl)methanol | pH, temperature |
| Biodegradation | Enzymatic hydrolysis of the ester bond | hexan-3-ol, CO₂, (4-iodophenyl)methanol | Microbial community, oxygen availability |
| Oxidation of the hexyl chain | Hydroxylated and ketonic derivatives | Microbial community, oxygen availability | |
| Dehalogenation of the aromatic ring | (4-hydroxyphenyl)methanol, Phenylmethanol | Redox potential, specific dehalogenating bacteria | |
| Photolysis | Absorption of UV radiation | Phenyl radicals, iodine radicals, oxidized products | Sunlight intensity, presence of photosensitizers |
Further research into these areas will provide a comprehensive understanding of the environmental behavior of "this compound" and allow for a scientifically sound assessment of its potential environmental impact.
Q & A
Basic Research Questions
Q. How can researchers design an efficient synthesis route for hexan-3-yl (4-iodophenyl)methyl carbonate while minimizing side reactions?
- Methodological Answer : Begin by selecting a nucleophilic substitution or transesterification strategy, given the carbonate ester functionality. Use anhydrous conditions and non-polar solvents (e.g., dichloromethane) to suppress hydrolysis. Introduce the 4-iodobenzyl group via a Mitsunobu reaction or SN2 displacement, ensuring stoichiometric control of the iodophenyl precursor to avoid over-alkylation. Monitor reaction progress with thin-layer chromatography (TLC) and optimize temperature (40–60°C) to balance reaction rate and selectivity . Validate purity via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Q. What analytical techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Prioritize and NMR to confirm the ester linkage and iodophenyl substitution pattern. Use infrared (IR) spectroscopy to verify the carbonyl stretch (~1740 cm) and iodine-carbon bonds. For mass spectrometry (MS), employ electrospray ionization (ESI) to detect molecular ion peaks and fragmentation patterns. Cross-reference spectral data with computational simulations (e.g., Density Functional Theory) to resolve ambiguities in stereoelectronic effects .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated degradation studies by exposing the compound to buffered solutions (pH 2–12) at 25°C, 40°C, and 60°C. Quantify decomposition products using HPLC with UV detection. Apply Arrhenius kinetics to extrapolate shelf-life under standard storage conditions. For hydrolytic stability, compare ester bond cleavage rates in aqueous vs. non-aqueous media .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental reactivity data for this compound?
- Methodological Answer : Re-examine solvent effects and implicit/explicit solvation models in computational frameworks (e.g., Gaussian, ORCA). Validate transition-state geometries using isotopic labeling (e.g., ) or kinetic isotope effects (KIEs). Perform controlled experiments under inert atmospheres to isolate competing pathways (e.g., radical vs. ionic mechanisms) .
Q. How can palladium-catalyzed cross-coupling reactions be integrated into derivatizing this compound for functional group diversification?
- Methodological Answer : Leverage the iodine substituent for Suzuki-Miyaura couplings with aryl boronic acids. Optimize catalyst systems (e.g., Pd(PPh)) and bases (KCO) in tetrahydrofuran (THF)/water mixtures. Use microwave-assisted synthesis to reduce reaction times. Characterize cross-coupled products via X-ray crystallography to confirm regioselectivity .
Q. What experimental design principles should guide structure-activity relationship (SAR) studies of this compound in biological systems?
- Methodological Answer : Employ a factorial design to vary substituents on the iodophenyl ring and hexan-3-yl chain. Test cytotoxicity and membrane permeability using in vitro models (e.g., Caco-2 cells). Apply multivariate analysis (e.g., PCA) to correlate structural features with bioactivity. Use isotopic tracing () to study metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
